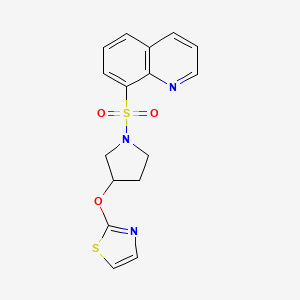![molecular formula C18H10Cl2N2S B2373677 6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile CAS No. 252059-05-5](/img/structure/B2373677.png)
6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile, also known as 6-CN, is a compound of interest due to its potential applications in scientific research. It is a small molecule that has both a phenyl ring and a sulfanyl group, and can be synthesized using a variety of methods.
Applications De Recherche Scientifique
Antimicrobial Activity : Compounds related to 6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi. These compounds include derivatives such as 2-Methoxy and 2-Amino nicotinonitriles, which have been assayed for their biological activity against Gram-positive, Gram-negative bacteria, and fungi (J. V. Guna et al., 2015).
Antitumor and Antimicrobial Activities : Research has been conducted on the synthesis of various nicotinonitrile derivatives, including 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one and its derivatives, which were evaluated for their antitumor and antibacterial activities (H. El‐Sayed et al., 2011).
Application in Plastic Industry : Certain biocidal compounds, including derivatives of nicotinonitrile, have been synthesized for use in the plastic industry. These compounds have shown antimicrobial properties, particularly against gram-negative bacteria like E. coli and gram-positive bacteria such as S. epidermidis (A. Zaiton et al., 2018).
Anti-tubercular Evaluation : Derivatives of nicotinonitrile, including 5-(aryl/cyclohexylsulfanyl)-2-alkoxy-4,6-diarylnicotinonitriles, have been synthesized and evaluated for their anti-tubercular properties. One of the compounds showed significant inhibitory activity against Mycobacterium tuberculosis (Ramaiyan Manikannan et al., 2010).
Antiviral Activity : Research has also been conducted on the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, which showed potential antiviral activity against the tobacco mosaic virus (Zhuo Chen et al., 2010).
Cytotoxicity Assay : A novel thiophene-containing compound, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, was synthesized and evaluated for its cytotoxic effect against cancer cell lines, showing non-toxic properties (Y. Mabkhot et al., 2016).
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2S/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXVDTRYPFSFHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2373595.png)
![4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2373597.png)
![2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2373599.png)
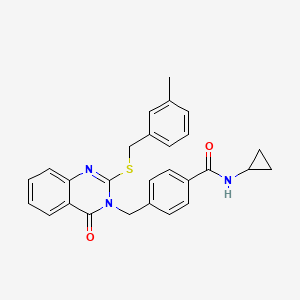
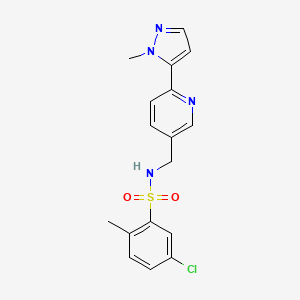
![benzyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2373605.png)
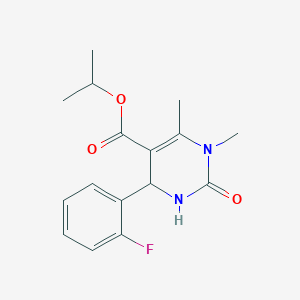
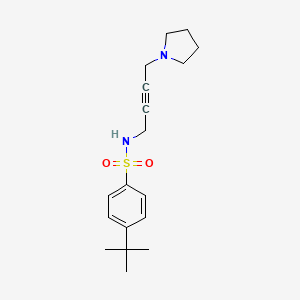
![N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2373609.png)
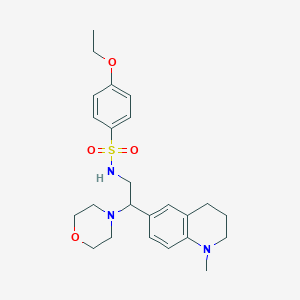
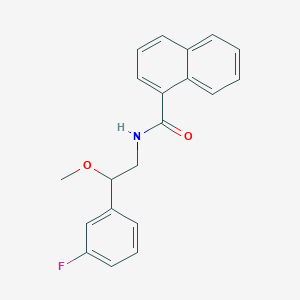
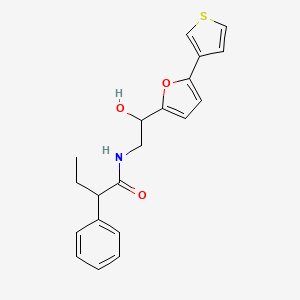
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2373616.png)
